2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}ethan-1-one
Description
This compound features a 1,3-benzodioxole moiety linked via an ethanone bridge to an azetidine ring substituted with a 4-methyl-1,2,4-triazole sulfonyl group. The sulfonated triazole-azetidine segment introduces polarity and hydrogen-bonding capacity, which may enhance target binding or metabolic stability compared to simpler triazole derivatives .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-18-8-16-17-15(18)25(21,22)11-6-19(7-11)14(20)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,8,11H,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFUISXXEAJWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A benzodioxole moiety which is known for various pharmacological activities.
- An azetidine ring that may contribute to its biological effectiveness.
- A triazole group which is often associated with antifungal and antibacterial properties.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities. Key findings include:
Antimicrobial Activity
Studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties against various pathogens. For instance:
- Triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural components suggest potential anticancer activity:
- Triazole-based compounds are increasingly recognized for their ability to inhibit cancer cell proliferation. For example, some derivatives have been reported to induce apoptosis in cancer cell lines .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may interact with fungal cytochrome P450 enzymes, disrupting their function and leading to cell death.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .
Case Studies and Research Findings
Several studies have focused on related compounds or structural analogs:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications on the benzodioxole or triazole rings can significantly enhance or diminish activity.
- Substituents on the azetidine ring may also influence potency and selectivity against target cells.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, benzophenone fused azetidinone derivatives have shown significant antimicrobial activity against various pathogens. Research indicates that modifications to the azetidinone core can enhance efficacy against resistant strains of bacteria and fungi .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives synthesized from the core structure of this compound. Results demonstrated that specific substitutions on the azetidinone ring significantly increased activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on cancer cell lines revealed that certain derivatives showed promising cytotoxic effects. The compounds induced apoptosis in treated cells, suggesting a potential pathway for therapeutic development in oncology .
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic routes often include:
- Formation of the benzodioxole ring.
- Introduction of the azetidinone structure through cyclization reactions.
- Functionalization of the triazole moiety via sulfonylation or other chemical modifications.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound’s closest analogues are triazole-sulfonyl derivatives and benzodioxole-containing molecules. A detailed comparison is provided below:
Functional Group Analysis
- Benzodioxole vs. Benzothiazole/Pyrazolone : Benzodioxole derivatives (e.g., target compound, Efilona) exhibit higher lipophilicity than benzothiazole-containing analogues (e.g., 4-(benzo[d]thiazol-2-yl)-pyrazolones), which may influence blood-brain barrier penetration .
- Sulfonyl vs.
- Azetidine vs. Phenyl Substituents : The azetidine ring introduces conformational rigidity and moderate basicity (pKa ~7.5), contrasting with planar phenyl groups in analogues like those in , which may reduce steric hindrance in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
